1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid 1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1248794-42-4
VCID: VC6922482
InChI: InChI=1S/C10H7BrN2O2/c11-7-3-1-2-4-9(7)13-5-8(10(14)15)12-6-13/h1-6H,(H,14,15)
SMILES: C1=CC=C(C(=C1)N2C=C(N=C2)C(=O)O)Br
Molecular Formula: C10H7BrN2O2
Molecular Weight: 267.082

1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid

CAS No.: 1248794-42-4

Cat. No.: VC6922482

Molecular Formula: C10H7BrN2O2

Molecular Weight: 267.082

* For research use only. Not for human or veterinary use.

1-(2-Bromophenyl)-1H-imidazole-4-carboxylic acid - 1248794-42-4

Specification

CAS No. 1248794-42-4
Molecular Formula C10H7BrN2O2
Molecular Weight 267.082
IUPAC Name 1-(2-bromophenyl)imidazole-4-carboxylic acid
Standard InChI InChI=1S/C10H7BrN2O2/c11-7-3-1-2-4-9(7)13-5-8(10(14)15)12-6-13/h1-6H,(H,14,15)
Standard InChI Key MEBSCXWLVOHDOS-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)N2C=C(N=C2)C(=O)O)Br

Introduction

Structural Characteristics and Nomenclature

The compound’s structure consists of a five-membered imidazole ring fused to a benzene ring via a single bond. The imidazole nitrogen at the 1-position is bonded to a 2-bromophenyl group, while the carboxylic acid moiety occupies the 4-position (Figure 1). This arrangement distinguishes it from positional isomers such as 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid and 1-(2-bromophenyl)-1H-imidazole-5-carboxylic acid.

Figure 1: Structural representation of 1-(2-bromophenyl)-1H-imidazole-4-carboxylic acid.

The IUPAC name, 3-(2-bromophenyl)imidazole-4-carboxylic acid, reflects the numbering of the imidazole ring, where the nitrogen atoms occupy positions 1 and 3. The bromine atom on the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 1-(2-bromophenyl)-1H-imidazole-4-carboxylic acid can be inferred from analogous methodologies outlined in patent literature . A plausible route involves:

  • Condensation of 2-bromoaniline with glyoxal and ammonium acetate to form the imidazole ring.

  • Carboxylation at the 4-position via Kolbe-Schmitt or directed ortho-metalation strategies.

  • Purification using recrystallization or chromatography .

Alternatively, the compound may be synthesized via:

  • Bromination of 1-phenyl-1H-imidazole-4-carboxylic acid using bromine in the presence of a Lewis acid.

  • Regioselective functionalization to ensure substitution at the 2-position of the phenyl ring .

Example Reaction:

C6H5N2O2+Br2FeBr3C10H7BrN2O2+HBr\text{C}_6\text{H}_5\text{N}_2\text{O}_2 + \text{Br}_2 \xrightarrow{\text{FeBr}_3} \text{C}_{10}\text{H}_{7}\text{BrN}_{2}\text{O}_{2} + \text{HBr}

Optimization Challenges

  • Regioselectivity: Ensuring bromination occurs exclusively at the phenyl ring’s 2-position requires careful control of reaction conditions (e.g., temperature, catalyst) .

  • Yield Improvement: Patent data suggest yields for analogous imidazole carboxylates range from 80–87% when using optimized stoichiometry and solvent systems .

Physicochemical Properties

The compound’s properties are extrapolated from structurally related imidazole derivatives (Table 1) .

Table 1: Comparative Physicochemical Data

Property1-(2-Bromophenyl)-1H-imidazole-4-carboxylic Acid1-(4-Bromophenyl)-1H-imidazole-4-carboxylic Acid
Molecular FormulaC10H7BrN2O2\text{C}_{10}\text{H}_{7}\text{BrN}_{2}\text{O}_{2}C10H7BrN2O2\text{C}_{10}\text{H}_{7}\text{BrN}_{2}\text{O}_{2}
Molecular Weight (g/mol)267.08267.08
Density (g/cm³)1.7±0.11.7±0.1
Boiling Point (°C)461.6±25.0461.6±25.0
LogP2.432.43

Key observations:

  • High Boiling Point: Attributed to strong intermolecular hydrogen bonding from the carboxylic acid group.

  • Lipophilicity (LogP 2.43): Suggests moderate membrane permeability, suitable for drug candidates targeting intracellular enzymes.

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